molecular formula C8H11BrN2O B2363840 2-Bromo-5-isobutoxypyrazine CAS No. 1862894-57-2

2-Bromo-5-isobutoxypyrazine

Cat. No.: B2363840
CAS No.: 1862894-57-2
M. Wt: 231.093
InChI Key: BDNNBYLWZCEICS-UHFFFAOYSA-N
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Description

2-Bromo-5-isobutoxypyrazine is an organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and an isobutoxy group at the fifth position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isobutoxypyrazine typically involves the bromination of 5-isobutoxypyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isobutoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-isobutoxypyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxy group contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-isobutoxypyrazine is unique due to the presence of both the bromine atom and the isobutoxy group, which confer specific reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science .

Properties

IUPAC Name

2-bromo-5-(2-methylpropoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-4-10-7(9)3-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNNBYLWZCEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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